2-Bromo-6-formylpyridine-4-sulfonyl chloride
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Overview
Description
2-Bromo-6-formylpyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H3BrClNO3S and a molecular weight of 284.51 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 2-Bromo-6-formylpyridine-4-sulfonyl chloride typically involves the bromination of 6-formylpyridine followed by sulfonylation. The reaction conditions often require the use of bromine and a sulfonyl chloride reagent under controlled temperature and pressure . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Bromo-6-formylpyridine-4-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-6-formylpyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-formylpyridine-4-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, while the bromine and formyl groups can participate in various organic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-6-formylpyridine-4-sulfonyl chloride include:
2-Bromopyridine-4-sulfonyl chloride: Lacks the formyl group, making it less reactive in certain types of reactions.
6-Bromopyridine-2-sulfonyl fluoride: Contains a fluoride instead of a chloride, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C6H3BrClNO3S |
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Molecular Weight |
284.52 g/mol |
IUPAC Name |
2-bromo-6-formylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H3BrClNO3S/c7-6-2-5(13(8,11)12)1-4(3-10)9-6/h1-3H |
InChI Key |
CBVNCWKGUFRYFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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